molecular formula C12H17BrO B6359490 2-Bromo-1-isopropoxy-4-isopropylbenzene CAS No. 1369849-93-3

2-Bromo-1-isopropoxy-4-isopropylbenzene

Cat. No.: B6359490
CAS No.: 1369849-93-3
M. Wt: 257.17 g/mol
InChI Key: LNGZSHBFMGAKCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-isopropoxy-4-isopropylbenzene is an organic compound with the molecular formula C12H17BrO. It is a brominated derivative of isopropylbenzene, featuring both isopropoxy and isopropyl groups attached to the benzene ring. This compound has garnered attention in scientific research due to its potential biological activity and various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-isopropoxy-4-isopropylbenzene typically involves the bromination of 1-isopropoxy-4-isopropylbenzene. This reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar bromination reactions, optimized for yield and purity, using industrial-grade reagents and equipment .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-isopropoxy-4-isopropylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-1-isopropoxy-4-isopropylbenzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research into its effects on biological systems could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-1-isopropoxy-4-isopropylbenzene involves its interaction with molecular targets in biological systems. The bromine atom and isopropoxy group can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-isopropoxy-4-isopropylbenzene is unique due to the presence of both isopropoxy and isopropyl groups on the benzene ring, which can influence its reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various chemical and biological applications .

Properties

IUPAC Name

2-bromo-4-propan-2-yl-1-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO/c1-8(2)10-5-6-12(11(13)7-10)14-9(3)4/h5-9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGZSHBFMGAKCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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